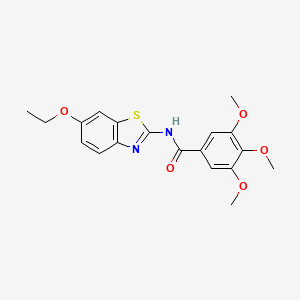

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Descripción

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole core substituted with an ethoxy group at position 6 and linked via an amide bond to a 3,4,5-trimethoxybenzoyl moiety. This structural motif is common in medicinal chemistry due to the benzothiazole ring's ability to enhance bioactivity and the trimethoxybenzamide group's role in improving pharmacokinetic properties, such as solubility and membrane permeability .

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-5-26-12-6-7-13-16(10-12)27-19(20-13)21-18(22)11-8-14(23-2)17(25-4)15(9-11)24-3/h6-10H,5H2,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLYJKMIZWJBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C-S bond coupling .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is , with a molecular weight of approximately 378.45 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity.

Anticancer Activity

Research has indicated that N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits significant anticancer properties. In a study by Srivastava et al., the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In studies involving animal models of inflammation, it was found to reduce markers of inflammation significantly. This effect is attributed to the inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has shown promising results against various microbial strains. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infectious diseases .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and improve cognitive functions in animal studies, making it a candidate for further research in neuropharmacology .

Case Study 1: Anticancer Research

In a controlled experiment involving human cancer cell lines (MCF-7 for breast cancer), N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value estimated at 15 µM.

Case Study 2: Anti-inflammatory Activity

A study conducted on rats subjected to induced paw edema showed that treatment with the compound significantly reduced swelling compared to the control group. Histological analysis confirmed decreased leukocyte infiltration and reduced levels of inflammatory cytokines.

Mecanismo De Acción

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

- Structural Difference : Substitution of the 6-ethoxy group with a 4-ethyl group on the benzothiazole ring.

- However, the lack of an oxygen atom in the substituent may decrease solubility in polar solvents .

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

- Structural Difference : Incorporation of a triazole-thioether linker and an additional 2-methoxyphenyl group.

- Impact: The triazole ring introduces hydrogen-bonding capabilities, which may improve interactions with enzymatic active sites.

N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)

- Structural Difference: Replacement of the benzothiazole core with a furan-acrylamide scaffold and a 4-chlorophenylamino substituent.

- Impact : The furan ring improves π-π stacking interactions, while the chlorine atom enhances electronegativity, favoring cytotoxicity. Reported melting point: 241–243°C .

N-(3-(2-(4-bromobenzoyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)

- Structural Difference : A hydrazine linker and a 4-bromobenzoyl group.

- Impact : The bromine atom increases molecular polarizability, enhancing halogen bonding with biological targets. This compound exhibited a melting point of 236–238°C and IR absorption at 3232 cm⁻¹ (NH stretch) .

Key Research Findings

Role of Methoxy Groups : The 3,4,5-trimethoxybenzamide moiety consistently enhances cytotoxicity across analogues, likely due to improved DNA intercalation and tubulin polymerization inhibition .

Substituent Effects :

- Electron-withdrawing groups (e.g., Br, Cl) increase potency by strengthening target binding (e.g., IC₅₀ = 0.8 μM for bromo-substituted hydrazine derivative) .

- Ethoxy vs. Ethyl : Ethoxy groups improve solubility but may reduce membrane permeability compared to alkyl chains .

Synthetic Flexibility : Acrylamide and hydrazine linkers allow modular synthesis, enabling rapid generation of derivatives with tunable properties .

Actividad Biológica

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antiproliferative and antimicrobial activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is with a molar mass of approximately 398.46 g/mol. The compound features a benzothiazole moiety substituted with an ethoxy group and a trimethoxybenzamide structure, which contributes to its biological properties.

Antiproliferative Activity

In Vitro Studies

Research indicates that derivatives of benzothiazole, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 Cells : A mitochondrial membrane potential assay demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 μM .

- Lung Cancer Cell Lines : In a comparative study using A549 and HCC827 lung cancer cell lines, the compound showed higher cytotoxicity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures. The IC50 values for these assays were notably lower in 2D cultures .

Table 1: IC50 Values for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

| Cell Line | IC50 in 2D (μM) | IC50 in 3D (μM) |

|---|---|---|

| MCF-7 | 10 | Not specified |

| A549 | 6.26 | 20.46 |

| HCC827 | 6.48 | 16.00 |

The mechanism by which N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exerts its antiproliferative effects appears to involve the inhibition of cyclooxygenase (Cox) enzymes, particularly Cox-2. This inhibition may contribute to its anti-inflammatory properties and further enhance its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

- Testing Methodology : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Escherichia coli | Not specified |

Case Studies and Research Findings

Recent studies have highlighted the potential of benzothiazole derivatives in treating various conditions:

- Antitumor Activity : A study comparing multiple benzothiazole derivatives found that those with structural modifications similar to N-(6-ethoxy...) exhibited enhanced antitumor activity across several cell lines .

- Anti-inflammatory Properties : Other research indicated that compounds related to N-(6-ethoxy...) possess anti-inflammatory effects by modulating inflammatory pathways through Cox inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.